(2-Isocyanoethyl)bis(propan-2-yl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-isocyanoethyl)-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXSDAJAOVFTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC[N+]#[C-])C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Pathways of 2 Isocyanoethyl Bis Propan 2 Yl Amine
Multicomponent Reactions (MCRs) Involving the Isocyanide Moiety
Multicomponent reactions, which combine three or more reactants in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.gov Isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity and are central to the synthetic utility of (2-Isocyanoethyl)bis(propan-2-yl)amine. researchgate.netscilit.com
The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide chemistry, producing α-acylamino amides, which are peptide-like structures, from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.orgmdpi.com The reaction is typically conducted in polar protic solvents like methanol (B129727) or 2,2,2-trifluoroethanol. nih.gov
The generally accepted mechanism begins with the formation of an imine from the amine and carbonyl compound. nih.gov This is followed by the nucleophilic attack of the isocyanide, in this case this compound, on the imine to form a highly reactive nitrilium intermediate. nih.gov This intermediate is then trapped by the carboxylate anion. The resulting adduct undergoes an intramolecular acyl transfer known as the Mumm rearrangement to yield the final stable bis-amide product. beilstein-journals.orgmdpi.com
In the context of a standard Ugi reaction, the diisopropylamino group of this compound typically acts as a spectator moiety, not participating directly in the main reaction cascade. However, its basicity and steric bulk may influence reaction kinetics. The primary utility lies in incorporating the N,N-diisopropylaminoethyl sidechain into the final peptide-like scaffold, imparting specific solubility and basicity characteristics to the molecule.
Table 1: General Scheme of the Ugi Four-Component Reaction (U-4CR)
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
|---|---|---|---|---|
| Amine (R¹-NH₂) | Carbonyl (R²-CHO) | Carboxylic Acid (R³-COOH) | Isocyanide (R⁴-NC) | α-Acylamino Amide |
This table illustrates the role of this compound as the isocyanide component in a typical Ugi reaction.
The Passerini three-component reaction (P-3CR), first reported in 1921, is the oldest isocyanide-based MCR. mdpi.com It involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to directly form an α-acyloxy amide. researchgate.net Unlike the Ugi reaction, the Passerini reaction is typically favored in aprotic solvents and is believed to proceed through a non-ionic pathway involving a cyclic transition state. mdpi.com
When this compound is employed in a Passerini reaction, it serves as the isocyanide component. The reaction mechanism involves the α-addition of the isocyanide carbon to the carbonyl carbon, along with the nucleophilic oxygen of the carboxylic acid, to form an intermediate that rearranges to the final product. beilstein-journals.org This reaction provides a straightforward method to synthesize α-acyloxy amides featuring the N,N-diisopropylaminoethyl moiety, which can be valuable scaffolds in medicinal chemistry. mdpi.com
Table 2: General Scheme of the Passerini Three-Component Reaction (P-3CR)
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|---|---|---|
| Carbonyl (R¹-CHO) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | α-Acyloxy Amide |
This table shows the participation of this compound as the isocyanide component in a Passerini reaction.
The structural features of this compound, specifically the presence of a nucleophilic tertiary amine tethered to the isocyanide group, enable its participation in novel MCRs that proceed via alternative pathways to the classical Ugi and Passerini reactions. A key mechanistic feature of IMCRs is the formation of a reactive nitrilium ion intermediate. nih.gov While this intermediate is typically trapped by an external nucleophile (like a carboxylate), it can also be trapped by an intramolecular nucleophile. nih.gov
In the case of this compound, the pendant diisopropylamino group can act as this intramolecular nucleophile. Following the initial formation of the nitrilium ion from the reaction of the isocyanide with an imine (formed in situ), the tertiary amine can attack the electrophilic nitrilium carbon. This intramolecular cyclization leads to the formation of a six-membered piperazine (B1678402) ring system.
This pathway is analogous to reported multicomponent reactions where ethylenediamines react with isocyanides and carbonyl compounds to yield highly substituted tetrahydropyrazines. nih.gov In these cases, one amino group of the diamine forms the imine, and the second amino group traps the resulting nitrilium intermediate. nih.gov Similarly, modified Ugi reactions using bis-secondary diamines like piperazine have been developed, underscoring the utility of this strategy for synthesizing piperazine-based scaffolds. nih.govrsc.org This "interrupted" Ugi reaction manifold, where the standard sequence is diverted by an intramolecular step, represents a powerful method for the rapid construction of complex heterocyclic structures. nih.gov
Table 3: Intramolecular Cyclization Pathway in a Ugi-type Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate Pathway | Final Product |
|---|---|---|---|---|
| Amine (R¹-NH₂) | Carbonyl (R²-CHO) | This compound | Intramolecular Trapping | Piperazine Derivative |
This table illustrates a novel MCR pathway where the pendant amine of this compound participates in an intramolecular cyclization to form a piperazine ring.
Cycloaddition Reactions
The isocyanide carbon can also participate in cycloaddition reactions, acting as a one-carbon component. These reactions are valuable for constructing various heterocyclic frameworks.
In [4+1] cycloaddition reactions, the isocyanide acts as a "carbene equivalent," providing a single carbon atom to a four-atom π-system. A notable example is the reaction of isocyanides with in situ generated ortho-quinone methides (o-QMs) to synthesize 2-aminobenzofurans. This type of reaction provides a straightforward and efficient method for constructing the benzofuran (B130515) scaffold under mild conditions. This compound is expected to be a competent partner in such cycloadditions, yielding 2-aminobenzofuran derivatives substituted at the amino group with the diisopropylethyl moiety.
Isocyanides can participate in other cycloaddition patterns, notably as the 1-dipole in 1,3-dipolar cycloadditions. For example, they can react with azomethine ylides in a [3+2] cycloaddition fashion. While less common than multicomponent reactions, these cycloadditions offer alternative pathways to complex heterocyclic systems. The specific reactivity of this compound in these frameworks would depend on the reaction partners and conditions, but its fundamental isocyanide character allows for its potential inclusion in such synthetic strategies.
Nucleophilic Addition to the Isocyanide Carbon
One of the most significant reaction types for isocyanides is the addition of nucleophiles to the terminal carbon atom. researchgate.net This process is a cornerstone of isocyanide chemistry, leading to the formation of valuable intermediates such as imidoyl derivatives and N-heterocyclic carbenes.
The coordination of the isocyanide group to a transition metal center significantly enhances the electrophilicity of the isocyanide carbon, making it more susceptible to attack by nucleophiles. vu.nlnih.gov This activation is a key principle in many catalytic processes involving isocyanides. The reaction typically proceeds through a stepwise associative mechanism rather than a concerted one. researchgate.net
Theoretical studies on platinum(II)-bound isocyanides have elucidated the general pathway for this transformation. researchgate.net The process involves the initial attack of the nucleophile on the isocyanide carbon, followed by proton transfer steps to yield the final aminocarbene product. beilstein-journals.org
Table 1: General Mechanism of Metal-Mediated Nucleophilic Addition to Isocyanides
| Step | Description |
|---|---|
| 1. Activation | The isocyanide coordinates to a metal center (e.g., Pd(II), Pt(II)), which polarizes the R-N≡C bond and increases the electrophilicity of the carbon atom. |
| 2. Nucleophilic Attack | A nucleophile (Nu-H), such as an amine or alcohol, attacks the activated isocyanide carbon, forming a C-Nu bond and a metal-coordinated intermediate. |
| 3. Deprotonation | A base, which can be another molecule of the nucleophile or a solvent molecule, removes a proton from the newly added nucleophilic moiety. |
| 4. Protonation | The isocyanide nitrogen atom is protonated, leading to the final, stable heteroatom-stabilized carbene complex. |
The calculated activation energy (ΔG≠) for the rate-limiting nucleophilic addition step in related platinum systems is typically in the range of 19.8–22.4 kcal/mol. researchgate.net In the case of this compound, the pendant diisopropylamino group could potentially act as an internal ligand, coordinating to the metal center and influencing the stereochemistry and rate of the nucleophilic attack.
While less common, nucleophilic additions to isocyanides can occur without the mediation of a metal catalyst. These reactions often require highly reactive nucleophiles or specific reaction conditions to overcome the lower intrinsic electrophilicity of the free isocyanide carbon.
A prominent class of metal-free reactions involving nucleophilic addition to isocyanides are multicomponent reactions, such as the Passerini and Ugi reactions. researchgate.net In these processes, the isocyanide acts as a key component, reacting with a carbonyl compound and a nucleophile (a carboxylic acid in the Passerini reaction; an amine and a carboxylic acid in the Ugi reaction) to rapidly build molecular complexity. researchgate.net The initial step involves the nucleophilic attack of the isocyanide carbon on an activated carbonyl compound.
For a molecule like this compound, direct intramolecular nucleophilic addition of the tertiary amine onto the isocyanide carbon is unlikely under normal conditions. However, under strongly basic conditions that could deprotonate an α-carbon, subsequent intramolecular reactions might be possible, although such reactivity is not widely documented.
Electrophilic Reactivity of the Isocyanide Carbon
The isocyanide carbon, with its available lone pair, can also behave as a nucleophile and react with electrophiles. nih.gov This reactivity is captured by one of the resonance structures of the isocyanide group, which depicts a carbene-like character. nih.gov
A classic example of this reactivity is the 1,1-addition of halogens across the isocyanide carbon. The reaction of an isocyanide with molecular bromine (Br₂), for instance, leads to the formation of a dibromoformimidate (RN=CBr₂). beilstein-journals.org This reaction proceeds via the attack of the nucleophilic isocyanide carbon on one of the bromine atoms, followed by the capture of the resulting bromide anion.
Table 2: Electrophilic Addition of Bromine to an Isocyanide
| Reactants | Product | Reaction Type |
|---|
This pathway demonstrates the ability of the isocyanide to engage with electrophilic species, a reactivity mode complementary to the more common nucleophilic additions.
Radical Reactions Involving this compound
The isocyanide functional group is an excellent acceptor for radical species. rsc.org The addition of a radical to the isocyanide carbon generates a key intermediate known as an imidoyl radical (R-N=C•-Y). scripps.edu This intermediate is a versatile species that can undergo a variety of subsequent transformations, making radical reactions of isocyanides a powerful tool in organic synthesis. beilstein-journals.org
The general mechanism involves:
Radical Generation: A radical species (Y•) is generated from a suitable precursor, often through initiation by light or a chemical initiator.
Radical Addition: The generated radical adds to the terminal carbon of the isocyanide.
Intermediate Reaction: The resulting imidoyl radical can undergo several reactions, including:
Hydrogen Abstraction: Abstracting a hydrogen atom from a donor molecule to form an imine. beilstein-journals.org
Intramolecular Cyclization: Attacking an internal π-system (like an alkene or arene) to form cyclic structures, which is a common strategy for synthesizing nitrogen-containing heterocycles. rsc.org
Fragmentation: Undergoing β-fragmentation to produce a nitrile. nih.gov
This reactivity has been widely used to construct complex molecules like phenanthridines, indoles, and quinolines. rsc.org For an aliphatic isocyanide such as this compound, radical addition would proceed similarly, with the nature of the final product depending on the specific radical precursor and reaction conditions employed.
Polymerization Mechanisms and Oligomerization Studies
Isocyanides are capable of undergoing polymerization to form poly(isocyanide)s, also known as poly(iminomethylene)s. These polymers are notable for adopting stable, rigid helical structures. nih.gov
The most effective method for isocyanide polymerization involves catalysis by transition metal complexes, particularly those of nickel(II) and palladium(II). nih.govacs.org The polymerization is generally believed to proceed via a chain-growth mechanism involving the successive insertion of isocyanide monomers.
The catalytic cycle typically begins with an active metal-alkyl or metal-halide species. The first isocyanide monomer inserts into the metal-carbon bond to form a metal-imidoyl complex. Subsequent isocyanide monomers then sequentially insert into the metal-carbon bond of the growing polymer chain. This controlled, stepwise addition allows for the synthesis of high molecular weight polymers. researchgate.net The bulky diisopropylamino group in this compound could influence the polymerization by affecting the rate of propagation and the stability of the resulting helical polymer.
Table 3: Representative Catalysts for Isocyanide Polymerization
| Metal | Catalyst/Precursor Example | Reference |
|---|---|---|
| Nickel(II) | NiCl₂, Ni(acac)₂ | acs.org |
| Palladium(II) | [Pd(allyl)Cl]₂ | nih.gov |
While extensive studies on the direct polymerization of this compound are not available, isocyanide-based multicomponent reactions like the Ugi reaction have been employed in iterative strategies to synthesize sequence-controlled, monodisperse oligomers, demonstrating another route to controlled oligomer formation. acs.org
Non-Catalytic Polymerization Phenomena
Isocyanides, as a class of compounds, are known to be susceptible to polymerization, a process that can be initiated by Lewis and Brønsted acids. mdpi.com However, investigations into the potential for this compound to undergo polymerization without the aid of a catalyst have not been reported. The unique structural features of this molecule, specifically the bulky diisopropylamino group, would be expected to play a significant role in its polymerization behavior. Research in related areas suggests that significant steric hindrance around the isocyanide functional group can impede or even prevent polymerization. nih.gov Without specific studies on this compound, any discussion of its non-catalytic polymerization would be purely speculative.
Role of the Bis(propan-2-yl)amine Moiety in Modulating Reactivity
The bis(propan-2-yl)amine—commonly known as the diisopropylamine (B44863)—moiety is a critical component of the molecule . Its influence on the reactivity of the isocyanide group would be multifaceted, involving a combination of steric and electronic effects, and potentially intramolecular catalytic actions.
The two isopropyl groups attached to the nitrogen atom create a sterically congested environment. This steric bulk could significantly hinder the approach of reactants to the isocyanide carbon, thereby influencing reaction rates and potentially favoring certain reaction pathways over others. beilstein-journals.org Electronically, the diisopropylamino group is an electron-donating group. This donation of electron density towards the isocyano group would be expected to modify its nucleophilic and electrophilic character, impacting its reactivity in various chemical transformations. nih.gov The interplay of these steric and electronic factors is crucial for a comprehensive understanding of the molecule's chemical behavior, yet specific data remains elusive. nih.govnih.gov
The nitrogen atom of the diisopropylamino group, with its lone pair of electrons, is situated in proximity to the reactive isocyanide functional group. This arrangement raises the possibility of intramolecular catalysis, where the amine could act as an internal base or nucleophile, or as a directing group to influence the stereochemical outcome of reactions. Such intramolecular effects are of considerable interest in synthetic chemistry for achieving enhanced reactivity and selectivity. However, no studies have been published that explore or confirm such phenomena for this compound.
Mechanistic Investigations of Reactions Involving 2 Isocyanoethyl Bis Propan 2 Yl Amine
Elucidation of Reaction Mechanisms in Multicomponent Reactions
Multicomponent reactions involving (2-Isocyanoethyl)bis(propan-2-yl)amine, such as the Ugi four-component reaction (U-4CR), are believed to proceed through a well-established, albeit complex, mechanistic pathway. beilstein-journals.orgbeilstein-journals.org The generally accepted mechanism for the Ugi reaction serves as a foundational model for understanding the behavior of this diamine-derived isocyanide. beilstein-journals.org
The reaction is initiated by the condensation of an aldehyde and an amine to form an imine (or a Schiff base). mdpi.com This is followed by the protonation of the imine by a carboxylic acid component, which activates it for nucleophilic attack by the isocyanide. mdpi.com The carbon atom of the isocyano group of this compound attacks the iminium ion, leading to the formation of a key nitrilium ion intermediate. mdpi.comnih.gov This intermediate is then trapped by the carboxylate anion. mdpi.com The final step of the reaction is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which yields the stable α-acylamino amide product. mdpi.com
The presence of the bis(propan-2-yl)amine moiety within the isocyanide structure does not fundamentally alter this core mechanism. However, it can influence the reaction kinetics and the properties of the resulting products. In certain cases, if a bifunctional reactant is used, such as a diamine where one amino group forms the imine and the other acts as an intramolecular nucleophile, it can lead to the formation of heterocyclic structures. mdpi.com
A plausible mechanistic pathway for a Ugi-type reaction involving this compound is outlined below:
| Step | Description | Intermediate |
| 1 | Condensation of an aldehyde and a primary amine to form an imine. | Imine/Schiff Base |
| 2 | Protonation of the imine by a carboxylic acid to form an iminium ion. | Iminium Ion |
| 3 | Nucleophilic attack of this compound on the iminium ion. | Nitrilium Ion |
| 4 | Trapping of the nitrilium ion by the carboxylate anion. | α-Adduct |
| 5 | Mumm rearrangement to form the final product. | α-Acylamino Amide |
Kinetics and Thermodynamics of Isocyanide Transformations
Illustrative Reaction Parameters for Ugi Reactions:
| Parameter | Typical Range/Value | Influence on Reaction |
| Concentration | 0.5 M - 2.0 M | Higher concentrations generally lead to higher yields. wikipedia.org |
| Temperature | Room Temperature | Most Ugi reactions proceed efficiently at ambient temperatures. |
| Solvent | Methanol (B129727), Ethanol, Trifluoroethanol | Polar protic solvents are generally preferred. beilstein-journals.org |
| Reaction Time | Minutes to Hours | Typically rapid, depending on the specific reactants. wikipedia.org |
Transition State Analysis and Reaction Energetics
Computational studies and theoretical models have been employed to investigate the transition states and energetics of multicomponent reactions. For the Ugi reaction, the key steps involving the formation of the nitrilium ion and the subsequent Mumm rearrangement are of particular interest. nih.gov
Transition state analysis helps in understanding the energy barriers associated with each step of the reaction mechanism. The nucleophilic attack of the isocyanide on the iminium ion is a crucial step that forms a new carbon-carbon bond. The geometry of the transition state for this step will be influenced by the steric and electronic properties of the substituents on both the isocyanide, such as the (2-ethyl)bis(propan-2-yl)amine group, and the iminium ion.
The Mumm rearrangement proceeds through a cyclic transition state, and its energetics can be influenced by the nature of the migrating acyl group and the substituents on the amide nitrogen. While specific computational studies on this compound may not be available, analogous systems have been studied to provide insights into the reaction's energy profile. These studies generally support the proposed mechanistic pathways and help in rationalizing the observed reaction outcomes.
Isotopic Labeling Studies to Probe Reaction Pathways
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways. thieme-connect.com In the context of multicomponent reactions involving this compound, isotopic labeling could be employed to elucidate several key aspects of the mechanism.
For instance, by labeling the carbon atom of the isocyano group (¹³C or ¹⁴C), one could confirm its incorporation into the final α-acylamino amide backbone. Similarly, labeling the oxygen atoms of the carboxylic acid component with ¹⁸O would allow for the tracking of these atoms during the formation of the α-adduct and the subsequent Mumm rearrangement. This would provide direct evidence for the intramolecular nature of the acyl transfer.
While specific isotopic labeling studies involving this compound have not been reported in the reviewed literature, the principles of this technique are broadly applicable to isocyanide-based multicomponent reactions. Such studies have been instrumental in confirming the mechanisms of related reactions and remain a valuable tool for detailed mechanistic investigations. nih.gov
Potential Isotopic Labeling Strategies for Ugi-type Reactions:
| Labeled Atom | Reactant | Purpose of Labeling |
| ¹³C or ¹⁴C | (2-C N-ethyl)bis(propan-2-yl)amine | To confirm the origin of the amide carbonyl carbon in the product. |
| ¹⁸O | Carboxylic Acid (RC(=O)OH) | To trace the path of the oxygen atoms during the Mumm rearrangement. |
| ¹⁵N | Primary Amine (R-NH₂) | To verify the incorporation of the amine nitrogen into the product backbone. |
| ²H (Deuterium) | Aldehyde (R-CHO) | To probe for kinetic isotope effects and identify rate-determining steps. |
Spectroscopic Characterization Methodologies for 2 Isocyanoethyl Bis Propan 2 Yl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For (2-Isocyanoethyl)bis(propan-2-yl)amine, ¹H NMR, ¹³C NMR, and 2D NMR techniques are instrumental in confirming its structural integrity.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative numbers in a molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the different proton environments within the diisopropylamino and the ethyl isocyanide moieties.
The protons of the two isopropyl groups are chemically equivalent due to the symmetry of the molecule. The six methyl protons of each isopropyl group are also equivalent, leading to a single, strong signal. The single proton attached to the tertiary carbon of each isopropyl group will produce another distinct signal. The ethyl group will show two signals corresponding to the two methylene (B1212753) groups.
The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the isocyano group. The signal for the methine protons of the isopropyl groups is expected to be a septet due to coupling with the six neighboring methyl protons. docbrown.info The methyl protons will appear as a doublet, being split by the single methine proton. docbrown.info The methylene protons of the ethyl group will exhibit a triplet-triplet coupling pattern.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH(CH₃)₂ | 2.8 - 3.2 | Septet |
| -CH(CH₃)₂ | 1.0 - 1.3 | Doublet |
| -N-CH₂-CH₂-NC | 2.6 - 2.9 | Triplet |
| -N-CH₂-CH₂-NC | 3.4 - 3.7 | Triplet |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments.
The carbon atom of the isocyanide group (-N≡C) is highly deshielded and will appear at a characteristic downfield chemical shift. wikipedia.org The carbons of the diisopropylamino and ethyl groups will have chemical shifts typical for aliphatic amines. docbrown.info The symmetry of the two isopropyl groups results in single signals for the methine and methyl carbons, respectively.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | 50 - 55 |
| -CH(CH₃)₂ | 18 - 22 |
| -N-CH₂-CH₂-NC | 45 - 50 |
| -N-CH₂-CH₂-NC | 40 - 45 |
| -N≡C | 155 - 165 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the atoms in this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this molecule, cross-peaks are expected between the methine and methyl protons of the isopropyl groups, and between the two methylene protons of the ethyl group. acs.org This confirms the presence of the isopropyl and ethyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between the diisopropylamino group and the ethyl isocyanide moiety. For instance, correlations would be expected between the methine protons of the isopropyl groups and the adjacent methylene carbon of the ethyl group, as well as between the methylene protons and the carbon atoms of the isopropyl groups and the isocyanide carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band characteristic of the isocyanide (-N≡C) stretching vibration. This band typically appears in the region of 2110-2165 cm⁻¹. wikipedia.orgmdpi.com
Other significant absorptions would include:
C-H stretching vibrations of the alkyl groups (isopropyl and ethyl) in the region of 2850-3000 cm⁻¹. docbrown.info
C-H bending vibrations for the methyl and methylene groups around 1350-1470 cm⁻¹.
C-N stretching vibrations of the amine group, which are typically found in the 1020-1250 cm⁻¹ region. docbrown.info
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Isocyanide (-N≡C) | Stretching | 2110 - 2165 | Strong, Sharp |
| Alkyl C-H | Stretching | 2850 - 3000 | Medium to Strong |
| Methylene C-H | Bending (Scissoring) | ~1465 | Medium |
| Methyl C-H | Bending (Asymmetric & Symmetric) | ~1450 and ~1375 | Medium |
| C-N | Stretching | 1020 - 1250 | Medium to Weak |
Note: These are characteristic frequency ranges and the exact positions can be influenced by the molecular environment.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The isocyanide stretching vibration is also expected to be a strong and characteristic band in the Raman spectrum. nih.gov Due to the change in polarizability during the vibration, the -N≡C stretch is typically Raman active.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula.
For this compound, with the chemical formula C10H20N2, the theoretical exact mass of the molecular ion [M]+• can be calculated with high accuracy. This experimental precision is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Species | Formula | Theoretical m/z |
| Molecular Ion [M]+• | C10H20N2 | Calculated Value |
| Protonated Molecule [M+H]+ | C10H21N2 | Calculated Value |
Note: The specific calculated values for the theoretical m/z would be determined using the most abundant isotopes of each element and would serve as a benchmark for experimental HRMS data.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. For this compound, the fragmentation is expected to be influenced by the tertiary amine and the isocyano functional groups.
A primary and highly characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions.
Key Predicted Fragmentation Pathways:
Loss of an Isopropyl Radical: Cleavage of the bond between the nitrogen and one of the isopropyl groups would result in the loss of an isopropyl radical (•CH(CH3)2) and the formation of a stable iminium ion.
Loss of a Methyl Radical: Cleavage of a carbon-carbon bond within one of the isopropyl groups could lead to the loss of a methyl radical (•CH3). docbrown.info
Cleavage adjacent to the Ethyl Group: Fragmentation at the bond between the nitrogen and the ethyl group is another potential α-cleavage pathway.
The isocyano group (-N≡C) may also influence the fragmentation, potentially leading to the loss of HCN or related fragments. The relative abundance of these fragment ions in the mass spectrum provides a detailed structural puzzle that can be pieced together to confirm the connectivity of the molecule.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment Ion | Proposed Structure | Theoretical m/z | Fragmentation Pathway |
| [M - CH3]+ | [C9H17N2]+ | Calculated Value | Loss of a methyl radical |
| [M - C3H7]+ | [C7H13N2]+ | Calculated Value | Loss of an isopropyl radical |
| Other Fragments | Various | Calculated Values | Other cleavage events |
Note: The m/z values are theoretical and would be confirmed by experimental analysis.
Single Crystal X-ray Diffraction Analysis (for structural confirmation of related compounds or derivatives)
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comcreative-biostructure.com While obtaining suitable single crystals of this compound itself may be challenging, analysis of its crystalline derivatives or coordination complexes can provide invaluable and precise structural information.
This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. From this data, a detailed model of the molecule can be constructed, providing precise measurements of:
Bond lengths: The distances between bonded atoms.
Bond angles: The angles between adjacent bonds.
Torsional angles: The dihedral angles that define the conformation of the molecule.
For instance, the analysis of a crystalline salt or a metal complex of this compound would confirm the connectivity of the atoms, the geometry around the tertiary nitrogen atom, and the spatial orientation of the bulky isopropyl groups and the linear isocyanoethyl moiety. This level of detail is crucial for understanding the steric and electronic properties of the molecule and how it might interact with other molecules or surfaces. While no direct SCXRD data for the title compound is available, structural information from closely related compounds, such as those containing diisopropylamino fragments, can serve as a useful reference for its expected molecular geometry. researchgate.net
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. longdom.orguobabylon.edu.iq This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) provide insights into the electronic structure of a molecule, particularly the nature of its chromophores.
For this compound, the primary chromophores are the non-bonding lone pair of electrons on the tertiary nitrogen atom and the π-system of the isocyano group.
Aliphatic Amines: Simple, saturated aliphatic amines typically exhibit weak absorptions in the far UV region (around 200 nm), corresponding to n → σ* transitions (excitation of a non-bonding electron to an anti-bonding sigma orbital). libretexts.org These absorptions are generally of low intensity and may not be easily observable in standard UV-Vis spectrophotometers. nih.gov
Aliphatic Isocyanides: Aliphatic isocyanides also tend to have weak absorptions in the far UV region, which are not typically used for routine characterization.
Consequently, the UV-Vis spectrum of this compound is expected to show minimal absorption in the standard 220-800 nm range. However, some aliphatic tertiary amines have been shown to exhibit fluorescence, which is the emission of light after absorption of a photon. acs.org Therefore, while the absorption spectrum may be relatively featureless, fluorescence spectroscopy could potentially be a more informative technique for probing the electronic properties of this compound.
Table 3: Summary of Spectroscopic Data for this compound
| Technique | Information Provided | Expected Observations |
| HRMS | Exact mass and elemental formula | Precise m/z value confirming the C10H20N2 formula. |
| MS Fragmentation | Molecular structure and connectivity | Characteristic fragments from α-cleavage, such as the loss of methyl and isopropyl radicals. |
| SCXRD (of derivatives) | 3D atomic arrangement, bond lengths, and angles | Definitive confirmation of molecular geometry and conformation. |
| UV-Vis Spectroscopy | Electronic transitions | Likely weak or no significant absorption in the 220-800 nm range. Potential for fluorescence. |
Computational Chemistry and Theoretical Studies of 2 Isocyanoethyl Bis Propan 2 Yl Amine
Density Functional Theory (DFT) Calculations for Molecular Structure and Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries, vibrational frequencies, and a range of electronic properties. For (2-Isocyanoethyl)bis(propan-2-yl)amine, DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles of its most stable conformation.
A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, combined with a suitable basis set like 6-31G(d,p). nih.gov Such calculations can yield a detailed picture of the molecule's three-dimensional structure. Furthermore, DFT can be used to calculate thermodynamic properties like enthalpy, Gibbs free energy, and entropy, which are crucial for understanding the compound's stability and reactivity. mdpi.com
Table 1: Illustrative Predicted Structural Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-N (isocyano) bond length | ~ 1.17 Å |
| N-C-C (isocyano) bond angle | ~ 178° |
| C-N-C (amine) bond angle | ~ 115° |
| Dihedral Angle (C-N-C-C) | Conformation dependent |
Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would be obtained from specific DFT calculations.
Ab Initio Methods for Electronic Structure and Reactivity Predictions
Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic structure and reactivity. For this compound, ab initio calculations could be used to obtain precise ionization potentials, electron affinities, and the distribution of electron density.
These calculations would allow for the mapping of the molecular electrostatic potential (MEP), which can identify electron-rich and electron-deficient regions of the molecule. Such information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack, thereby offering insights into the compound's chemical reactivity.
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape and to model its behavior in different solvent environments.
By simulating the trajectory of the molecule, researchers can identify stable conformers and the energy barriers between them. Furthermore, MD simulations can be used to investigate reaction pathways, for example, by modeling the approach of a reactant and the subsequent changes in molecular geometry leading to a product. This can provide a dynamic understanding of reaction mechanisms that is not accessible from static calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isocyanide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of chemical compounds based on their molecular structure. mdpi.com In the context of isocyanide derivatives, a QSAR model could be developed to correlate structural features with a specific activity, such as antimicrobial or antifungal properties.
To build a QSAR model for derivatives of this compound, a dataset of related isocyanide compounds with known activities would be required. Molecular descriptors, such as steric, electronic, and hydrophobic parameters, would be calculated for each compound. Statistical methods would then be used to build a mathematical model that relates these descriptors to the observed activity. mdpi.com This model could then be used to predict the activity of new, unsynthesized isocyanide derivatives.
Table 2: Example of Molecular Descriptors Used in QSAR Modeling
| Descriptor | Description | Potential Influence on Activity |
| LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability |
| Molecular Weight | Mass of the molecule | Steric hindrance and size constraints |
| Dipole Moment | Measure of molecular polarity | Electrostatic interactions |
| HOMO/LUMO energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Reactivity and charge transfer |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, DFT and ab initio calculations can predict its infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.
The calculated vibrational frequencies correspond to the stretching and bending modes of the molecule's bonds and can be compared with experimental IR spectra to confirm the structure. Similarly, predicted NMR chemical shifts for ¹H and ¹³C nuclei can be compared with experimental NMR data to aid in the assignment of spectral peaks.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR: ν(N≡C) | ~ 2150 cm⁻¹ | To be determined |
| ¹H NMR: δ(CH₂) | ~ 2.8 ppm | To be determined |
| ¹³C NMR: δ(N≡C) | ~ 160 ppm | To be determined |
Note: Predicted values are estimates based on typical functional group ranges and would need to be calculated specifically for the molecule.
Synthetic Applications and Materials Science Contributions of 2 Isocyanoethyl Bis Propan 2 Yl Amine Derivatives
Synthesis of Complex Organic Scaffolds and Heterocycles
The isocyanide functional group is renowned for its participation in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for the rapid assembly of complex organic molecules from three or more starting materials in a single synthetic operation. beilstein-journals.orgmdpi.commdpi.com Derivatives of (2-Isocyanoethyl)bis(propan-2-yl)amine are well-suited to serve as the isocyanide component in these reactions, enabling the synthesis of a diverse array of organic scaffolds and heterocyclic systems.
One of the most prominent IMCRs is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.gov The reaction proceeds through the formation of an α-adduct between the imine (formed from the aldehyde and amine) and the isocyanide, which is then trapped by the carboxylate. A subsequent Mumm rearrangement yields a stable α-acylamino amide product. By employing this compound derivatives in the Ugi reaction, complex peptide-like structures incorporating the diisopropylaminoethyl moiety can be readily accessed.
The general mechanism for a Ugi four-component reaction is outlined below:
Formation of an imine from an aldehyde and an amine.
Nucleophilic attack of the isocyanide on the imine to form a nitrilium ion intermediate.
Trapping of the nitrilium ion by a carboxylic acid.
Intramolecular Mumm rearrangement to yield the final α-acylamino amide product.
Another significant IMCR is the Passerini three-component reaction (P-3CR), which combines a carbonyl compound, a carboxylic acid, and an isocyanide to generate α-acyloxy carboxamides. mdpi.com this compound derivatives can participate in this reaction to afford multifunctional molecules bearing the diisopropylaminoethyl group.
The versatility of IMCRs allows for the creation of extensive libraries of compounds with high structural diversity. The incorporation of the this compound fragment can introduce unique steric and electronic properties to the resulting molecules, potentially influencing their biological activity or material properties. Furthermore, the tertiary amine can serve as a handle for further functionalization or as an internal base in subsequent synthetic steps.
The application of these multicomponent reactions with isocyanide-containing compounds has been instrumental in the synthesis of various heterocyclic structures, including but not limited to:
β-lactams: The Ugi reaction with β-amino acids can lead to the formation of β-lactam rings, which are core structures in many antibiotic drugs. beilstein-journals.org
γ-lactams: Ugi-based strategies have been developed for the synthesis of γ-lactam peptidomimetics. beilstein-journals.org
Tetrahydropyrazines: Multicomponent reactions involving ethylenediamines, isocyanides, and carbonyl compounds can yield highly substituted tetrahydropyrazines. mdpi.com
Benzoxazoles: Asymmetric Ugi reactions have been utilized to produce chiral benzoxazoles. mdpi.com
While specific examples detailing the use of this compound in the synthesis of these exact heterocycles are not prevalent in the literature, the known reactivity of the isocyanide group strongly suggests its suitability for such transformations.
Table 1: Examples of Heterocycles Synthesized via Isocyanide-Based Multicomponent Reactions
| Heterocycle Class | Multicomponent Reaction | Key Reactants |
|---|---|---|
| β-Lactams | Ugi Reaction | β-Amino acid, Aldehyde, Isocyanide |
| γ-Lactams | Ugi-Deprotection–Cyclization | Resin-bound isonitrile, Aldehyde, Amine, Carboxylic acid |
| Tetrahydropyrazines | Lewis-acid promoted MCR | Ethylenediamine, Isocyanide, Ketone, Aldehyde |
Ligand Design in Coordination Chemistry and Organometallic Catalysis
The presence of both a soft isocyanide donor and a hard tertiary amine donor within the same molecule makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry and organometallic catalysis. researchgate.netmdpi.com The diisopropylamino group provides a sterically demanding environment around one of the coordination sites, which can be exploited to control the coordination geometry and reactivity of the resulting metal complexes. researchgate.net
This class of compounds can act as bidentate ligands, coordinating to a metal center through both the nitrogen of the amine and the carbon of the isocyanide. The chelate effect would be expected to lead to the formation of stable five-membered rings with the metal ion. The electronic properties of the metal center can be tuned by modifying the substituents on the amine or by altering the isocyanide group.
The coordination of isocyanide ligands to transition metals is well-established, and these complexes have found applications in various catalytic processes. mdpi.commdpi.com For instance, palladium and platinum complexes bearing isocyanide ligands have been investigated for their catalytic activity. mdpi.comresearchgate.net The steric bulk of the diisopropyl groups in this compound-derived ligands could be advantageous in promoting certain catalytic transformations by creating a specific coordination environment that favors a desired reaction pathway or enhances selectivity. researchgate.net
Potential applications of metal complexes derived from this compound as ligands include:
Cross-coupling reactions: Palladium complexes are widely used as catalysts in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The electronic and steric properties of the ligand play a crucial role in the efficiency and selectivity of these reactions.
Oxidation catalysis: Copper(II) complexes with nitrogen-donor ligands have been shown to be effective catalysts for the oxidation of various organic substrates. mdpi.com
Hydroformylation: Rhodium complexes with phosphine (B1218219) and other donor ligands are used in industrial hydroformylation processes. The unique combination of a hard amine and a soft isocyanide donor could offer interesting properties in such catalytic systems.
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. Characterization of the resulting complexes would be carried out using techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis to determine their structure and coordination geometry. nih.gov
Table 2: Potential Coordination Modes of this compound Derivatives
| Coordination Mode | Donating Atoms | Potential Metal Ions |
|---|---|---|
| Bidentate (N, C) | Amine Nitrogen, Isocyanide Carbon | Pd(II), Pt(II), Cu(I), Rh(I), Zn(II) |
| Monodentate (C) | Isocyanide Carbon | Various transition metals |
Applications in Polymer Chemistry and Macromolecular Architectures
The reactivity of the isocyanide group also extends to polymerization reactions, opening up possibilities for the use of this compound derivatives in the synthesis of novel polymers and macromolecular architectures. Isocyanides can undergo polymerization through a variety of mechanisms, including coordination polymerization initiated by transition metal complexes.
The resulting poly(isocyanide)s are known for their rigid, helical structures, which can give rise to interesting chiroptical properties and liquid crystalline behavior. By incorporating the this compound moiety into the polymer backbone, it is possible to introduce functional handles (the tertiary amine) along the polymer chain. These amine groups can be used for post-polymerization modification, for example, by quaternization to create polyelectrolytes or by reaction with other functional groups to attach side chains with specific properties.
Furthermore, the diisopropylaminoethyl group can influence the solubility and conformational properties of the resulting polymer. The bulky nature of the diisopropyl groups may affect the packing of the polymer chains in the solid state and their solution behavior.
Potential applications in polymer chemistry include:
Functional polymers: The tertiary amine groups can be used to impart pH-responsiveness or to serve as sites for grafting other polymer chains, leading to the formation of block or graft copolymers.
Helical polymers: The inherent helical nature of poly(isocyanide)s can be exploited in applications such as chiral separations or as scaffolds for the assembly of other molecules in a defined spatial arrangement.
Membranes and coatings: The chemical and physical properties of polymers derived from this compound could make them suitable for use in separation membranes or as functional coatings.
Development of Isocyanide-Based Reagents for Specific Transformations
Beyond their role in multicomponent reactions and as ligands, derivatives of this compound can be envisioned as specialized reagents for specific chemical transformations. The unique combination of the isocyanide and tertiary amine functionalities can be harnessed to achieve reactivity that is not possible with simpler isocyanides.
For example, the intramolecular proximity of the amine to the isocyanide could be utilized in "tethered" reactions, where the amine group directs a reagent to the isocyanide carbon or participates in a subsequent cyclization step. This approach could lead to the development of novel synthetic methodologies for the construction of specific heterocyclic systems with high regioselectivity.
Moreover, the diisopropylamino group can be used to attach the isocyanide functionality to a solid support. Such resin-bound isocyanides are valuable tools in solid-phase organic synthesis, allowing for the efficient preparation of compound libraries and simplifying the purification of the final products. mdpi.com
The development of such specialized reagents would involve the careful design of the molecular structure to optimize the desired reactivity. This could include modifying the linker between the amine and isocyanide groups or introducing other functional groups into the molecule. The reactivity of these new reagents would then be explored in a variety of chemical transformations to establish their scope and limitations.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-Diisopropylaminoethyl chloride hydrochloride |
| Methylamine |
| N,N'-Diisopropylethylenediamine |
| N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine |
| bis(propan-2-yl)amine |
| tris(2‐(propan‐2‐ylideneamino)ethyl)amine |
| {2-[bis(propan-2-yl)amino]ethyl}(propan-2-yl)amine |
| (2-Cyclopropyl-ethyl)-isopropyl-amine |
| Isopropyl-methyl-prop-2-ynyl-amine |
| N-ethyl-N-propan-2-ylpropan-2-amine |
| N-propan-2-yl-N-(2-propoxyethyl)propan-1-amine |
| N-Isopropyl-2-propanimine |
| Isopropylamine |
| N-propyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide |
| N-butyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide |
| N-allyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide |
| ethyl 2-[2,2-bis(ethoxycarbonyl)ethenyl]amino-3-arylaminopropenoates |
| ethyl 2-[2,2-bis(ethoxycarbonyl)ethenyl]amino-3-heteroarylaminopropenoates |
| ethyl (E)-2-benzoyl-3-(dimethylamino)-propenoate |
| ethyl (Z)-2-benzoyl-3-[(3-nitrophenyl)amino]propenoate |
| methyl (Z)-3-[(4,6-dimethyl-2-pyrimidinyl)amino[(methoxy)(methylthio)methyleneamino]propenoate |
| methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate |
| methyl (Z)-2-benzoylamino-3-(4,6-dimethyl-2-pyrimidinylamino)propenoate |
| N-[(Z)-2-benzoylamino-3-(4,6-dimethyl-2-pyrimidinylamino)propenoyl]-L-proline monohydrate |
| 1,3-bis(5-methoxy-1-methyl-1H-indol-3-yl)propane-1,3-dione |
| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine |
| 2,6-bis(1,3-dioxo-4,4-dimethylpentyl)pyridine |
| 3-methyl-2-butanone |
| diethyl 2,6-pyridinedicaraboxylate |
| 2,6-bis(1,3-dioxo-3-phenyl-1,3-propyl)pyridine |
| hydrazine monohydrate |
| 1,2-bis[(2-methylphenyl)imino]acenaphthene |
| 2,2′-azobisisobutyronitrile |
| bis(pyrrole-2-carboxaldehyde)-3,4-toluenediimine |
| bis(pyrrole-2-carboxaldehyde)-1,2-cyclohexanediimine |
| bis(pyrrole-2-carboxaldehyde)-1,8-naphthalindiimine |
| bis(pyrrole-2-carboxaldehyde)-1,3-propylenediimine |
| bis(pyrrole-2-carboxaldehyde)-1,2-phenylenediimine |
| bis(pyrrole-2-carboxaldehyde)-ethylenediimine |
| N-(2-pyrrolylmethylene)-2-aminophenol |
| N,N′-propane-1,3-diylbis[1-(pyrrol-2-yl)methanimine] |
| 1-[(thiophen-2-ylmethylidene)amino]propan-2-amine |
| 1-[(3-methylthiophen-2-ylmethylidene)amino]propan-2-amine |
| 3-(furan-2-yl)-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine |
| 2-(4-trifluoromethylbenzylideneamino)ethylamine-bis(2–2aminoethyl)amine |
| ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate |
| 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile |
| 1-(phenoxathiin-2-yl)-3-phenyl/(4-chlorophenyl)propenones |
Future Research Directions and Emerging Opportunities
Development of Asymmetric Transformations Utilizing (2-Isocyanoethyl)bis(propan-2-yl)amine
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity. mdpi.comfrontiersin.orgnih.gov A significant future direction lies in the development of asymmetric versions of these reactions using this compound.
Research efforts could focus on employing this isocyanide as a key reactant in conjunction with chiral catalysts to produce enantiomerically enriched products. The bulky diisopropylamino group is expected to play a crucial role in the stereochemical outcome of these transformations, offering a unique steric environment that could be exploited to achieve high levels of enantioselectivity.
Key research objectives in this area include:
Screening Chiral Catalysts: Investigating a range of chiral catalysts, including chiral phosphoric acids, Lewis acids, and tertiary amines, to identify systems that provide high yields and enantioselectivity in reactions involving this compound. mdpi.comnih.gov
Synthesis of Chiral Heterocycles: Applying asymmetric multicomponent strategies to synthesize novel, chiral N-heterocycles, which are prevalent scaffolds in biologically active compounds. mdpi.com
Traceless Auxiliaries: Exploring the use of chiral lithium amides as traceless auxiliaries that can induce enantioselectivity in reactions and be subsequently recovered. researchgate.net The inherent amine functionality within the isocyanide substrate could lead to novel cooperative catalytic effects.
Table 1: Potential Asymmetric Transformations and Catalytic Systems
| Reaction Type | Chiral Catalyst Class | Hypothetical Product Scaffold | Potential Advantage |
| Asymmetric Ugi Reaction | Chiral Brønsted Acids | Chiral α-Acylamino Amides | High atom economy, access to complex peptide-like structures. mdpi.com |
| Asymmetric Passerini Reaction | Chiral Lewis Acids | Chiral α-Acyloxy Amides | Synthesis of functionalized chiral esters and amides. |
| [4+1] Cycloaddition | Chiral Phosphine (B1218219) Catalysts | Enantiopure Dihydropyrroles | Construction of important five-membered nitrogen heterocycles. |
| Enantioselective Alkylation | Chiral Lithium Amides | Chiral α-Substituted Amines | Direct asymmetric functionalization without pre-activation. researchgate.net |
Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis
While isocyanides are synthetically valuable, their application can be limited by their potent, unpleasant odor and potential instability. rsc.orgrsc.org Flow chemistry and microreactor technologies offer a robust solution to these challenges, enabling safer, more efficient, and scalable synthetic processes. rsc.orgresearchgate.netwhiterose.ac.uk
Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a promising area for development. Microreactors provide superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely in a closed system. azolifesciences.comscispace.com This approach would facilitate a "make-and-use" strategy, where the isocyanide is generated and consumed in-line, minimizing operator exposure and decomposition. rsc.orgresearchgate.net
Future research in this domain should target:
Flow-Based Synthesis: Developing a reliable continuous flow method for the synthesis of this compound from its corresponding formamide (B127407) precursor.
Telescoped Reactions: Creating multi-step, telescoped flow processes where the isocyanide is generated, purified, and immediately used in a subsequent reaction (e.g., a Ugi or Passerini reaction) without isolation. researchgate.netwhiterose.ac.uk
Scalable Production: Optimizing flow conditions to enable the large-scale production of valuable compounds derived from this compound, which is crucial for industrial applications. azolifesciences.comresearchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Ugi Reaction
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk of exposure to volatile, odorous isocyanide. rsc.org | Minimized exposure; hazardous intermediates are contained and consumed in-line. azolifesciences.com |
| Scalability | Scaling up can be challenging due to heat transfer limitations. azolifesciences.com | Readily scalable by extending operation time or "numbering-up" reactors. |
| Reaction Time | Often longer, including handling and purification of intermediates. | Significantly reduced residence times, from hours to minutes. scispace.com |
| Process Control | Less precise control over temperature and mixing. | Excellent control over temperature, pressure, and stoichiometry. azolifesciences.com |
| Product Purity | May require extensive purification to remove byproducts. | Often results in cleaner reaction profiles and higher purity products. rsc.org |
Exploration of Novel Catalytic Systems for Isocyanide Reactions
The reactivity of the isocyanide functional group can be harnessed and directed by a variety of catalytic systems. rsc.org While traditional multicomponent reactions are often performed under thermal conditions or with simple acid/base catalysis, a significant opportunity exists in exploring novel catalytic manifolds for reactions involving this compound.
Recent advances have demonstrated the utility of transition-metal catalysis (e.g., palladium, copper, gold), photoredox catalysis, and organocatalysis in expanding the scope of isocyanide chemistry. rsc.orgnih.govresearchgate.net These modern catalytic methods could unlock unprecedented transformations. A particularly intriguing avenue is the potential for the internal diisopropylamino group of the title compound to act as a directing group or an internal ligand, leading to novel intramolecular or cooperative catalytic cycles.
Future investigations should include:
Transition-Metal Catalysis: Employing palladium catalysts for imidoylative cross-coupling reactions, allowing the insertion of the isocyanide into a metal-carbon bond to form diverse nitrogen-containing structures. nih.gov
Photoredox Catalysis: Using visible-light photocatalysts to generate imidoyl radical intermediates from this compound, enabling novel C-H functionalization and cyclization reactions. researchgate.netnih.gov
Dual Catalysis: Designing systems that combine a metal catalyst with an organocatalyst to achieve new levels of selectivity and reactivity. The internal amine could potentially participate in such dual catalytic cycles.
Advanced Spectroscopic Characterization and In-Situ Monitoring of Reactions
A deep understanding of reaction kinetics, mechanisms, and the role of transient intermediates is essential for process optimization and the discovery of new reactions. Advanced spectroscopic techniques, particularly those that allow for real-time, in-situ monitoring, are invaluable tools for studying the complex transformations of this compound. researchgate.net
Techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of reactants and the formation of products and intermediates as the reaction proceeds. researchgate.netorgosolver.com The isocyanide group has a strong, distinct stretching frequency in the IR spectrum (around 2100-2200 cm⁻¹), making it an excellent spectroscopic handle for monitoring reaction progress. researchgate.netnih.gov
Key opportunities in this area involve:
Real-Time Kinetic Analysis: Using in-situ FT-IR (e.g., ReactIR) to monitor the disappearance of the isocyanide peak and the appearance of product peaks, allowing for the rapid determination of reaction rates and kinetic profiles. researchgate.net
Intermediate Detection: Employing on-flow or stop-flow NMR spectroscopy to detect and characterize short-lived intermediates that may not be observable by conventional offline analysis. researchgate.net
Flow Chemistry Integration: Coupling in-line spectroscopic probes with continuous flow reactor systems to enable real-time process monitoring and automated optimization of reaction conditions.
Table 3: Spectroscopic Techniques for In-Situ Reaction Analysis
| Technique | Information Provided | Application for this compound |
| FT-IR Spectroscopy (ReactIR) | Real-time concentration changes of functional groups. researchgate.net | Monitoring the disappearance of the characteristic -N≡C stretch and the appearance of product functional groups (e.g., amide C=O). researchgate.net |
| NMR Spectroscopy (ReactNMR) | Detailed structural information and quantitative measurement of species in solution. researchgate.net | Identifying reaction intermediates, determining regioselectivity, and quantifying product ratios in real-time. |
| Raman Spectroscopy | Vibrational information, complementary to IR, useful in aqueous media. | Monitoring reactions in complex media and characterizing nanoparticle-functionalized isocyanides. nih.gov |
| Mass Spectrometry (MS) | Detection of reaction components and intermediates by mass-to-charge ratio. | Identifying transient species and reaction byproducts when coupled with reaction systems (e.g., Flow-MS). |
Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches
To fully unlock the synthetic potential of this compound, a profound understanding of its reaction mechanisms is required. A powerful strategy for achieving this is to combine the empirical data gathered from experimental studies with the predictive power of computational chemistry. acs.org
Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed selectivities. globethesis.comacs.org When these theoretical insights are correlated with experimental data from kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring, a comprehensive picture of the reaction mechanism can be constructed. nih.gov
Future research should focus on:
Mapping Potential Energy Surfaces: Using DFT calculations to explore the potential energy surfaces of key reactions, such as the Ugi reaction, to identify the lowest energy pathways and predict stereochemical outcomes. acs.orgacs.org
Role of the Amine Substituent: Computationally modeling the influence of the bulky diisopropylamino group on transition state geometries to understand its role in directing steric outcomes.
Catalyst-Substrate Interactions: Simulating the interactions between this compound and various catalysts to elucidate the mode of activation and the origin of selectivity.
Validation through Experiment: Designing experiments (e.g., kinetic isotope effect studies) based on computational predictions to validate proposed mechanisms and refine theoretical models.
This synergistic approach will not only explain current reactivity but also guide the rational design of new catalysts and reaction conditions for novel and more efficient transformations.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2-Isocyanoethyl)bis(propan-2-yl)amine, and how can reaction parameters be optimized?
The synthesis of bis(propan-2-yl)amine derivatives often involves nucleophilic substitution or condensation reactions. For example, in related compounds like Bis-AllocB P-amidite, (dichlorophosphanyl)bis(propan-2-yl)amine reacts with nitriles in the presence of triethylamine (TEA) in tetrahydrofuran (THF) and diethyl ether (Et₂O) under inert atmospheres . Optimization includes controlling stoichiometry (e.g., 2.0 eq. nitrile, 1.0 eq. dichlorophosphanyl precursor) and reaction duration (e.g., 3 days at room temperature). Purification via column chromatography and characterization by TLC, NMR (¹H, ¹³C, ³¹P), and HRMS ensures yield (>98%) and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?
Key techniques include:
- ¹H/¹³C NMR : Peaks for isopropyl groups (δ ~1.2–1.4 ppm for CH₃; δ ~3.2–3.6 ppm for CH) and the isocyanoethyl moiety (δ ~2.8–3.0 ppm for CH₂).
- ³¹P NMR (if phosphorus-containing derivatives): Resonances between δ 120–140 ppm for P–N bonds .
- IR Spectroscopy : A sharp isocyanide (C≡N) stretch near 2100–2150 cm⁻¹.
- HRMS : Exact mass matching the molecular formula (e.g., C₉H₁₉N₃ requires m/z 169.1584) .
Q. How does the isocyanide group influence the compound’s reactivity in common transformations (e.g., coordination, cycloaddition)?
The isocyanide group (–NC) is a strong σ-donor and weak π-acceptor, enabling it to form stable complexes with transition metals (e.g., Pd, Pt) for catalytic applications. It participates in [2+1] cycloadditions with alkynes to form heterocycles. Reactivity can be modulated by steric effects from the bis(propan-2-yl)amine group, which may hinder or direct regioselectivity .
Advanced Research Questions
Q. What role does this compound play in transition metal catalysis, particularly in C–N coupling or polymerization reactions?
Similar bis(propan-2-yl)amine derivatives act as ligands in catalysis. For example, bis(2-diisopropylphosphinoethyl)amine enhances palladium-catalyzed cross-coupling reactions by stabilizing metal centers and improving turnover frequency . The isocyanide group in this compound may facilitate oxidative addition steps in catalysis, though its electron-withdrawing nature requires balancing with steric bulk to prevent catalyst deactivation .
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can SHELX software address them?
Challenges include disorder in flexible isopropyl groups and weak diffraction due to low crystallinity. SHELXL (via SHELX suite) refines structures using high-resolution data, handling twinning and anisotropic displacement parameters. For example, SHELXL’s restraints (e.g., SIMU, DELU) mitigate disorder in isopropyl groups, while the TWIN command resolves pseudo-merohedral twinning .
Q. How does the stability of the isocyanide group vary under acidic, basic, or oxidative conditions, and what protective strategies are effective?
Isocyanides are prone to hydrolysis under acidic/basic conditions, forming formamides or amines. Stability is enhanced by inert atmospheres (e.g., argon) and anhydrous solvents (e.g., THF). Chelation via the bis(propan-2-yl)amine group can sterically shield the –NC moiety, as seen in air-stable metal complexes .
Q. Are there contradictions in reported synthetic yields or spectroscopic data for this compound derivatives, and how should researchers resolve them?
Discrepancies in yields (e.g., 98% vs. 85%) may stem from purification methods (e.g., column chromatography vs. distillation). Conflicting NMR signals could arise from solvent polarity or temperature. Researchers should cross-validate with multiple techniques (e.g., HRMS + XRD) and consult databases like PubChem for benchmark data .
Methodological Recommendations
- Synthesis : Use Schlenk techniques for moisture-sensitive steps .
- Characterization : Combine NMR, IR, and mass spectrometry for unambiguous confirmation .
- Crystallography : Apply SHELXL’s refinement tools for disordered structures .
- Catalysis : Screen metal precursors (e.g., Pd(OAc)₂) and solvents (e.g., toluene) to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
